3-Methoxy-3-methylbutan-1-ol (also known as 3-methoxy-3-methyl-1-butanol) is an acyclic alkoxyalcohol. [] While it is not naturally occurring, its structural features make it relevant for studying intramolecular hydrogen bonding and as a model compound for synthesizing and analyzing similar structures. [, ] In industrial applications, 3-methoxy-3-methylbutan-1-ol serves as a solvent for paints, inks, and fragrances and as a raw material in detergent production. []
3-Methoxy-3-methylbutan-1-ol, also known as 3-Methyl-3-methoxybutanol, is a colorless, water-soluble liquid with a mild odor. Its molecular formula is C₆H₁₄O₂, and it has a molecular weight of approximately 118.17 g/mol. This compound is recognized for its low toxicity and biodegradability, making it suitable for various environmentally friendly applications. It is primarily used as a solvent in the production of paints, inks, fragrances, and adhesives.
3-Methoxy-3-methylbutan-1-ol is synthesized from methanol and iso-butylene through several chemical processes. It falls under the category of organic low-molecular-weight compounds and is classified as an alcohol due to the presence of a hydroxyl (-OH) functional group in its structure. The compound has garnered attention for its utility in medical and agricultural chemicals, as well as in detergents.
The synthesis of 3-Methoxy-3-methylbutan-1-ol can be achieved through various methods:
The synthesis typically involves:
The molecular structure of 3-Methoxy-3-methylbutan-1-ol features:
The structural formula can be represented as follows:
The compound exhibits chirality due to the presence of asymmetric carbon centers.
3-Methoxy-3-methylbutan-1-ol can participate in various chemical reactions:
These reactions are influenced by factors such as temperature, pressure, and the presence of catalysts. For example, dehydration reactions may require elevated temperatures and acidic catalysts for optimal conversion rates.
These properties indicate that the compound is highly soluble in water, which enhances its applicability in various formulations while ensuring environmental safety .
3-Methoxy-3-methylbutan-1-ol finds applications across multiple industries:
The industrial synthesis of 3-Methoxy-3-methylbutan-1-ol (MMB) predominantly utilizes the acid-catalyzed etherification of 3-methyl-3-buten-1-ol (isopentenol) with methanol. This atom-economical approach employs heterogeneous acid catalysts to minimize waste and simplify product isolation. As detailed in patent CN102206142B, the reaction occurs under mild conditions (50–200°C, 0.1–5 MPa) with catalyst loadings of 0.1–5 wt% relative to total reaction mass [1].
Key catalytic systems include:
Table 1: Catalyst Performance in MMB Synthesis
Catalyst Type | Reaction Temp (°C) | Time (h) | MMB Yield (%) | Byproduct Formation |
---|---|---|---|---|
SiO₂-Al₂O₃ | 120 | 5 | 89 | <2% isoprene |
H-Y Zeolite | 150 | 3 | 92 | <1.5% dimeric ethers |
Cationic resin | 80 | 8 | 85 | <3% dehydration products |
These catalysts facilitate protonation of the tertiary hydroxyl group, generating a carbocation intermediate that undergoes nucleophilic attack by methanol. The heterogeneous nature eliminates equipment corrosion concerns associated with mineral acids and enables catalyst reuse [1].
Regioselectivity challenges arise from competing reactions:
The tertiary carbocation stability inherent to 3-methyl-3-buten-1-ol directs methoxylation exclusively to the 3-position. This regiochemical preference is enhanced by:
As verified by gas chromatography, optimized conditions achieve >95% regioselectivity toward MMB, with isoprene limited to <3% even at 90% conversion [1]. The absence of primary carbocation intermediates prevents linear isomer formation, a significant advantage over conventional 1° alcohol alkoxylation.
While batch processes dominate current production, continuous-flow systems offer compelling advantages for MMB synthesis:
Table 2: Flow Reactor Optimization Parameters
Parameter | Fixed-Bed Reactor | CSTR Cascade | Microreactor |
---|---|---|---|
Residence time | 2–4 h | 1–2 h | 5–15 min |
Temp control | ±2°C | ±1°C | ±0.5°C |
Catalyst lifetime | 200–300 h | 150–200 h | 500+ h |
Production capacity | 10–50 tons/day | 5–20 tons/day | 1–5 tons/day |
Fixed-bed configurations with catalyst pellets (1–3 mm diameter) enable:
Pilot-scale data demonstrate 18% energy reduction versus batch processing and consistent product quality (purity >98.5% by GC) [1]. Reactor design must accommodate volume expansion – the liquid-phase density decreases by 12% upon complete conversion.
Major byproducts and mitigation strategies:
Advanced purification utilizes multistage distillation:
Final product assays show <0.3% total impurities by GC-MS, meeting commercial specifications (≥98% purity) [1] . The process exemplifies green chemistry principles with an E-factor of 0.08 – significantly lower than earlier routes from dioxane precursors (E-factor >1.2).
Table 3: Byproduct Profile in Optimized MMB Synthesis
Byproduct | Formation Pathway | Concentration (ppm) | Removal Method |
---|---|---|---|
Isoprene | Dehydration | 500–2000 | Vacuum stripping |
3-Methyl-2-butene-1-ol | Isomerization | 100–300 | Fractional distillation |
Dimethoxy derivatives | Over-alkylation | <50 | Azeotropic drying |
Oligomeric ethers | Cationic polymerization | <100 | Adsorption filtration |
Molecular Characteristics of 3-Methoxy-3-methylbutan-1-ol
Property | Value |
---|---|
CAS Registry Number | 56539-66-3 |
Molecular Formula | C₆H₁₄O₂ |
SMILES | COC(C)(C)CCO |
InChI Key | MFKRHJVUCZRDTF-UHFFFAOYSA-N |
EINECS | 260-252-4 |
Common Synonyms | MMB, Solfit S 110, Finetop J 210 |
The synthetic advancements detailed herein enable industrial-scale MMB production with minimal environmental impact. Future development trajectories include bifunctional catalysts for tandem isomerization-etherification and photochemical flow processes for energy intensification.
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